molecular formula C27H25FN4O2 B368568 2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methyl-N-phenylacetamide CAS No. 942863-76-5

2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methyl-N-phenylacetamide

Cat. No. B368568
CAS RN: 942863-76-5
M. Wt: 456.5g/mol
InChI Key: UHQDROWOFVSPFM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented. As a complex organic molecule, it could potentially participate in a variety of reactions, but specific details are not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Information such as melting point, boiling point, solubility, and stability are not available in the current literature .

Mechanism of Action

Target of Action

The compound, also known as flmodafinil , is a bisfluoro analog of modafinil . It primarily targets the dopamine transporter , acting as a weak dopamine reuptake inhibitor . This means it increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission.

Mode of Action

Flmodafinil binds to the dopamine transporter, inhibiting the reuptake of dopamine . This results in an increased availability of dopamine in the synaptic cleft, which can lead to enhanced alertness, wakefulness, and cognitive performance .

Biochemical Pathways

It is known that the compound’s effects are related to its influence ondopaminergic neurotransmission . By inhibiting the reuptake of dopamine, flmodafinil may affect various dopamine-dependent processes in the brain, potentially influencing mood, motivation, attention, and learning .

Pharmacokinetics

Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects . This suggests that flmodafinil may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, leading to improved bioavailability compared to related compounds .

Result of Action

The primary result of flmodafinil’s action is an increase in wakefulness and alertness . This is due to its effect on dopaminergic neurotransmission, which plays a key role in regulating arousal and cognition . As a result, flmodafinil may have potential applications in treating conditions like narcolepsy and attention deficit hyperactivity disorder (ADHD) .

Action Environment

The action, efficacy, and stability of flmodafinil can be influenced by various environmental factors. For example, the compound’s effects may vary depending on the individual’s physiological state, such as their level of fatigue or their hormonal status . Additionally, the compound’s stability and efficacy may be affected by factors like temperature, pH, and the presence of other substances .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

2-[2-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O2/c1-30(22-7-3-2-4-8-22)26(34)18-32-24-10-6-5-9-23(24)29-27(32)20-15-25(33)31(17-20)16-19-11-13-21(28)14-12-19/h2-14,20H,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQDROWOFVSPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methyl-N-phenylacetamide

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